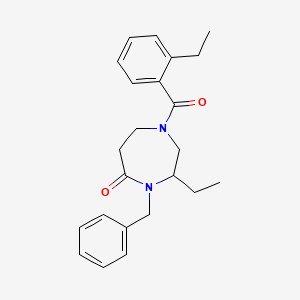

![molecular formula C19H19NO B5321748 1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)

1-{[benzyl(methyl)amino]methyl}-2-naphthol

描述

Synthesis Analysis

The synthesis of 1-{[benzyl(methyl)amino]methyl}-2-naphthol derivatives has been explored through various methods, demonstrating the compound's accessibility. A notable approach includes the use of hybrid and efficient catalysts under solvent-free conditions, highlighting operational simplicity, recyclability of the catalyst, and excellent yields (Benzekri et al., 2020). Other methods involve Brønsted acidic ionic liquids and sodium dodecyl sulfate in water, offering advantages such as short reaction times and high yields (Shaterian & Hosseinian, 2015) (Kumar, Rao, & Rao, 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been a subject of study to understand the influence of substituents on the compound's assembly and properties. Investigations into methyl- or methoxy-substituted structures reveal the role of C-H...π interactions in determining the overall crystal packing and orientation of aromatic units (Capozzi, Terraneo, & Cardellicchio, 2019).

Chemical Reactions and Properties

Research has delved into the chemical reactions involving this compound, illustrating its versatility. For instance, its involvement in multicomponent synthesis under solvent-free conditions and the formation of derivatives through various catalytic processes indicates its reactivity and utility in synthesizing biologically active compounds (Hosseinian & Shaterian, 2012).

Physical Properties Analysis

The synthesis and structure-activity relationships of derivatives of this compound highlight their potential as potent inhibitors and their anti-inflammatory activity. The study of structure on in vitro and in vivo activity sheds light on the physical properties that contribute to its biological efficacy (Batt et al., 1990).

Chemical Properties Analysis

Advances in the chemical properties of this compound derivatives have been made through the exploration of base-promoted divergent annulation and the development of benzannulation reactions. These studies provide insights into the compound's regioselectivity, functional group compatibility, and substrate-controlled synthesis, demonstrating its chemical versatility and potential for creating diverse molecular architectures (Ye et al., 2022).

作用机制

Target of Action

Similar compounds have been shown to interact with various biological targets, including enzymes and receptors, influencing their activity and function .

Mode of Action

It’s worth noting that the presence of a benzene ring in the structure allows for resonance stabilization, which could influence its interaction with targets .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that benzyl and methyl groups can participate in various biochemical reactions . The compound might interact with enzymes, proteins, and other biomolecules, but the exact nature of these interactions is yet to be determined.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-[[benzyl(methyl)amino]methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-20(13-15-7-3-2-4-8-15)14-18-17-10-6-5-9-16(17)11-12-19(18)21/h2-12,21H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPNOYCZRBAADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324955 | |

| Record name | 1-[[benzyl(methyl)amino]methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

346612-95-1 | |

| Record name | 1-[[benzyl(methyl)amino]methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid](/img/structure/B5321685.png)

![5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5321692.png)

![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)

![3-(2-furylmethyl)-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5321697.png)

![N-{5-[(cyclopentylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5321699.png)

![4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5321705.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5321710.png)

![2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)

![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)

![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)

![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)